Stereochemical Configuration at C-17: Defined trans (E) Isomer Versus cis (Z) Parent Compound
17-trans Prostaglandin F3α is structurally defined by a trans (E) configuration at the C-17 double bond, in contrast to the naturally occurring PGF3α which possesses a cis (Z) configuration at the equivalent position [1]. This stereochemical difference constitutes the entire basis for selecting this compound: it is the 17-trans isomer, whereas the parent compound PGF3α is the 17-cis isomer. No biological activity has been published for 17-trans PGF3α, while PGF3α has documented albeit limited activity at FP receptors [2]. This differential activity profile directly validates the compound's utility as an isomer-specific analytical standard and negative control.
| Evidence Dimension | C-17 double bond stereochemical configuration |
|---|---|
| Target Compound Data | trans (E) configuration at C-17 position |
| Comparator Or Baseline | PGF3α (CAS 745-64-2) with cis (Z) configuration at C-17 position |
| Quantified Difference | Stereochemical inversion at C-17; target compound has no published biological activity vs. PGF3α has documented but limited FP receptor affinity (25% relative to PGF2α) [2] |
| Conditions | Structural assignment based on IUPAC nomenclature and InChIKey comparison; biological activity status per authoritative vendor documentation |
Why This Matters
This stereochemical distinction is the primary justification for procurement: researchers requiring a defined 17-trans isomer reference standard, a negative control for isomer-specific assays, or a metabolic tracer for trans fatty acid pathways cannot substitute with the 17-cis parent compound.
- [1] PubChem. Prostaglandin F3alpha (CID 5280940). CAS 745-64-2. IUPAC: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid. View Source
- [2] LIPID MAPS Structure Database (LMSD). PGF3α Entry LMFA03010138. FP receptor affinity data from Cayman Chemical. View Source
